5-Oxo-4-phenylproline
CAS No.: 92288-57-8
Cat. No.: VC3095141
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 92288-57-8 | 
|---|---|
| Molecular Formula | C11H11NO3 | 
| Molecular Weight | 205.21 g/mol | 
| IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid | 
| Standard InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | 
| Standard InChI Key | KVMQQNKPELYZRH-UHFFFAOYSA-N | 
| SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | 
| Canonical SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | 
Introduction
Chemical Structure and Identification
5-Oxo-4-phenylproline belongs to the oxoproline family, which are cyclic derivatives of amino acids featuring a pyrrolidine ring system. The compound is characterized by three key structural components: a carboxylic acid group at position 2, a phenyl group at position 4, and an oxo (keto) group at position 5 of the pyrrolidine ring .
The compound is also known by its systematic name, 5-oxo-4-phenylpyrrolidine-2-carboxylic acid, and has been registered in chemical databases with the CAS Registry Number 92288-57-8 . Its molecular structure can be represented using various chemical notations as shown in the following table:
| Property | Value | 
|---|---|
| Molecular Formula | C11H11NO3 | 
| Molecular Weight | 205.21 g/mol | 
| IUPAC Name | 5-oxo-4-phenylpyrrolidine-2-carboxylic acid | 
| InChI | InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | 
| SMILES | C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | 
| Creation Date in PubChem | 2014-10-20 | 
| Last Modification Date | 2025-03-01 | 
Physical and Chemical Properties
General Properties
The physical and chemical properties of 5-Oxo-4-phenylproline are influenced by its functional groups and molecular structure. While specific experimental data is limited in the available literature, several properties can be inferred based on its structure:
| Property | Predicted Characteristic | Basis | 
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for amino acid derivatives with similar molecular weight | 
| Solubility | Moderately soluble in polar solvents (water, alcohols); more soluble in basic aqueous solutions | Presence of carboxylic acid and amide groups | 
| Acid-Base Behavior | Amphoteric properties | Contains both acidic (carboxylic acid) and basic (amide nitrogen) groups | 
| Optical Activity | Potentially optically active | Contains stereogenic centers at C-2 and C-4 positions | 
| Melting Point | Likely above 200°C (with possible decomposition) | Consistent with related amino acid derivatives | 
Reactivity Profile
The reactivity of 5-Oxo-4-phenylproline is primarily determined by its functional groups:
Synthesis Methods
Cyclization Reactions
For structurally related compounds such as 5-Oxo-3-phenylproline, cyclization reactions are commonly employed. These typically involve the cyclization of appropriately substituted open-chain precursors under specific conditions. This approach might be adapted for the synthesis of 5-Oxo-4-phenylproline by using precursors that would place the phenyl group at the 4-position.
Modification of Proline Derivatives
Another potential approach could involve:
- 
Starting with a suitable proline derivative 
- 
Introduction of the phenyl group at position 4 through selective functionalization 
- 
Oxidation to introduce the oxo group at position 5 
- 
Appropriate protection/deprotection strategies for the carboxylic acid and amine functionalities 
Synthetic Challenges
The synthesis of specifically substituted proline derivatives like 5-Oxo-4-phenylproline presents several challenges:
| Challenge | Description | Potential Mitigation | 
|---|---|---|
| Regioselectivity | Ensuring substitution at the desired positions | Use of directing groups and selective reagents | 
| Stereoselectivity | Controlling the stereochemistry at C-2 and C-4 | Stereoselective reagents or chiral catalysts | 
| Functional Group Compatibility | Managing potentially interfering reactive groups | Strategic protection/deprotection sequences | 
| Purification | Isolating the target compound | Chromatographic techniques, recrystallization | 
Structural Analogues and Comparative Analysis
Related Oxoproline Derivatives
Several structurally related compounds appear in the chemical literature, including:
Structure-Property Relationships
The position and nature of substituents on the pyrrolidine ring significantly influence the properties of these compounds:
These structural variations can significantly impact the biological activities and potential applications of these compounds.
Analytical Characterization
Spectroscopic Properties
The identification and characterization of 5-Oxo-4-phenylproline would typically involve several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic NMR signals would likely include:
- 
¹H NMR: Signals for the phenyl group (multiplets in the aromatic region), methine protons at C-2 and C-4, and methylene protons at C-3 
- 
¹³C NMR: Signals for carbonyl carbons (carboxylic acid and ketone), aromatic carbons, and aliphatic carbons of the pyrrolidine ring 
Mass Spectrometry
Expected features would include:
- 
Molecular ion peak corresponding to m/z 205 
- 
Fragmentation patterns involving loss of CO₂, and cleavages of the pyrrolidine ring 
Infrared Spectroscopy
Characteristic absorption bands would likely include:
- 
Carboxylic acid O-H stretch and C=O stretch 
- 
Amide N-H stretch and C=O stretch 
- 
Aromatic C-H and C=C stretches 
Chromatographic Analysis
Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) would be valuable for the purification and analysis of 5-Oxo-4-phenylproline, likely using:
- 
Reversed-phase columns 
- 
UV detection (due to the presence of the phenyl group and carbonyl moieties) 
- 
Possibly coupled with mass spectrometry for more definitive identification 
Structure-Activity Relationships and Molecular Interactions
The biological activities of 5-Oxo-4-phenylproline and related compounds are likely influenced by several structural features:
Key Structural Determinants
| Structural Feature | Potential Impact on Activity | 
|---|---|
| Phenyl group position | Influences binding orientation in receptor pockets; affects hydrophobic interactions | 
| Oxo group | Serves as hydrogen bond acceptor; affects molecular recognition | 
| Carboxylic acid | Provides opportunities for ionic interactions; influences solubility and binding | 
| Stereochemistry | Determines three-dimensional arrangement and recognition by biological targets | 
Molecular Recognition Factors
The potential interactions of 5-Oxo-4-phenylproline with biological targets might involve:
- 
Hydrogen bonding through the amide NH, oxo group, and carboxylic acid 
- 
Hydrophobic interactions via the phenyl ring 
- 
Ionic or dipole interactions through the carboxylic acid group 
- 
Conformational complementarity with binding pockets of receptors or enzymes 
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing efficient, stereoselective methods for the synthesis of 5-Oxo-4-phenylproline and its derivatives, potentially exploring:
- 
Catalytic asymmetric approaches 
- 
Biocatalytic methods 
- 
Flow chemistry techniques for scale-up 
Biological Activity Screening
Comprehensive screening of 5-Oxo-4-phenylproline against various biological targets would be valuable to identify potential applications:
- 
Receptor binding assays 
- 
Enzyme inhibition studies 
- 
Cell-based functional assays 
- 
In vivo models of relevant diseases 
Structure-Activity Relationship Studies
The development and testing of structural analogues would help establish structure-activity relationships and potentially lead to compounds with enhanced properties:
- 
Variation of the phenyl substituents 
- 
Modification of the oxo group 
- 
Introduction of additional functionality 
Computational Studies
Computational approaches could provide insights into:
- 
Conformational preferences 
- 
Binding modes with potential biological targets 
- 
Physical and chemical properties 
- 
Design of improved analogues 
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